N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide
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Overview
Description
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide is a chemical compound with the molecular formula C8H19N3O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an aminoethyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride in the presence of a base. One common method involves the following steps:
Starting Material: 4-piperidone is used as the starting material.
Reductive Amination: The 4-piperidone undergoes reductive amination with 2-aminoethylamine to form N-[1-(2-aminoethyl)piperidin-4-yl]amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methanesulfonamide derivatives.
Scientific Research Applications
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(piperidin-4-yl)methanesulfonamide: Similar structure but with a methyl group instead of an aminoethyl group.
N-(piperidin-4-yl)methanesulfonamide: Lacks the aminoethyl group.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide is unique due to the presence of both the aminoethyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H19N3O2S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C8H19N3O2S/c1-14(12,13)10-8-2-5-11(6-3-8)7-4-9/h8,10H,2-7,9H2,1H3 |
InChI Key |
BGVQIMWKHFNGSF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)CCN |
Origin of Product |
United States |
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